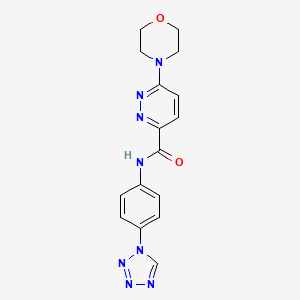
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, a morpholine ring, and a pyridazine carboxamide moiety
Mechanism of Action
Target of action
Compounds with a tetrazole moiety are known to have a wide range of medicinal activity and potential role in biosciences . They exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For instance, if the compound targets a specific enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a particular biochemical pathway, that pathway might be inhibited or activated, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling pathways to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound might be more or less active in different pH environments, or its stability might be affected by high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenyl group is then introduced through a substitution reaction, followed by the formation of the morpholine ring via a cyclization reaction. The final step involves the coupling of the pyridazine carboxamide moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the tetrazole formation and the implementation of automated synthesis techniques for the subsequent steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of a nitro group would produce an amine .
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another tetrazole-containing compound with similar biological activities.
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: A hybrid compound with both pyrazole and tetrazole rings, showing potent activity against certain pathogens.
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a tetrazole ring, phenyl group, morpholine ring, and pyridazine carboxamide moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
6-morpholin-4-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2/c25-16(14-5-6-15(20-19-14)23-7-9-26-10-8-23)18-12-1-3-13(4-2-12)24-11-17-21-22-24/h1-6,11H,7-10H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORXXVOPBPPMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
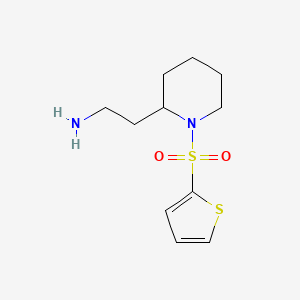
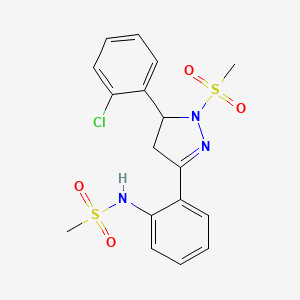

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)
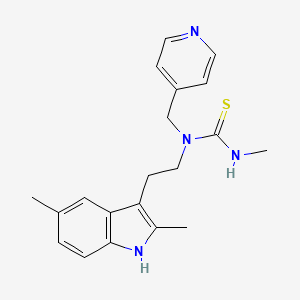
![2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide](/img/structure/B2726018.png)
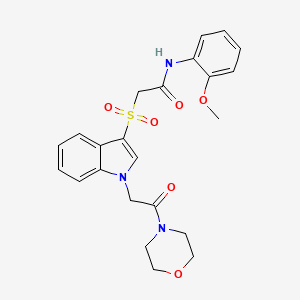

![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)
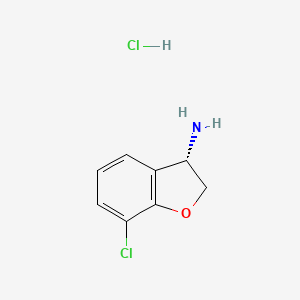
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2726027.png)


![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)
